molecular formula C18H18N4O5S2 B2914566 methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034225-23-3

methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2914566
M. Wt: 434.49
InChI Key: PTMODLPEBGZLNX-UHFFFAOYSA-N
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Description

Methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H18N4O5S2 and its molecular weight is 434.49. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate' involves the reaction of several starting materials through a series of steps to form the final product. The key steps in the synthesis pathway include the formation of the pyrido[2,3-d]pyrimidine ring, the introduction of the piperidine and sulfonyl groups, and the esterification of the carboxylic acid group with methanol. The synthesis pathway is designed to be efficient and high-yielding, with minimal side reactions and waste production.

Starting Materials
2-Amino-4,6-dimethylpyridine, Ethyl acetoacetate, Thiophene-2-carboxylic acid, 4-(4-Chlorobutyl)morpholine, Sulfonyl chloride, Methanol, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Wate

Reaction
Step 1: Synthesis of 4,6-dimethylpyrido[2,3-d]pyrimidine ring, a. Dissolve 2-amino-4,6-dimethylpyridine in ethanol and add ethyl acetoacetate. Heat the mixture under reflux for 6 hours to form 4,6-dimethylpyrido[2,3-d]pyrimidine., b. Cool the mixture to room temperature and filter the solid product. Wash the product with ethanol and dry under vacuum to obtain 4,6-dimethylpyrido[2,3-d]pyrimidine as a yellow solid., Step 2: Introduction of piperidine and sulfonyl groups, a. Dissolve 4,6-dimethylpyrido[2,3-d]pyrimidine in dichloromethane and add 4-(4-chlorobutyl)morpholine and triethylamine. Stir the mixture at room temperature for 24 hours to form the piperidine group., b. Add sulfonyl chloride to the reaction mixture and stir for an additional 24 hours to form the sulfonyl group., c. Quench the reaction with water and extract the organic layer with dichloromethane. Wash the organic layer with hydrochloric acid, sodium bicarbonate, and water. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product., Step 3: Esterification of carboxylic acid group with methanol, a. Dissolve the crude product in methanol and add sodium hydroxide. Heat the mixture under reflux for 6 hours to form the methyl ester., b. Cool the mixture to room temperature and acidify with hydrochloric acid. Extract the organic layer with dichloromethane and wash with sodium bicarbonate and water. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the final product, methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate, as a white solid.

properties

IUPAC Name

methyl 3-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c1-27-18(24)15-14(6-10-28-15)29(25,26)21-8-4-12(5-9-21)22-11-20-16-13(17(22)23)3-2-7-19-16/h2-3,6-7,10-12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMODLPEBGZLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

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